N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It targets the epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4, with inhibitory concentration values of 1.48 nanomolar, 7.15 nanomolar, and 2.49 nanomolar, respectively . This compound shows significant antitumor activity and is primarily used in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-22611 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of S-22611 is carried out in specialized facilities equipped with advanced technology to ensure consistent quality and scalability. The process includes rigorous quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and is available in various forms, including powder and solution .
Chemical Reactions Analysis
Types of Reactions
S-22611 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .
Scientific Research Applications
S-22611 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell signaling and molecular biology research to study the effects of tyrosine kinase inhibition.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 positive tumors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
S-22611 exerts its effects by selectively inhibiting the tyrosine kinase activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This inhibition prevents the phosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound’s molecular targets include the kinase domains of these receptors, and its action leads to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Lapatinib Ditosylate: An effective inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 with inhibitory concentration values of 10.8 nanomolar and 9.2 nanomolar, respectively.
Sunvozertinib: A potent inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2, showing inhibition of various mutations.
Mutated epidermal growth factor receptor-IN-2: An inhibitor of mutant-selective epidermal growth factor receptor.
Uniqueness
S-22611 is unique due to its high selectivity and potency against epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. Its reversible inhibition and oral bioavailability make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H27ClFN5O3 |
---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine |
InChI |
InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27-/t24-/m1/s1 |
InChI Key |
IBCIAMOTBDGBJN-IKGOXDCXSA-N |
Isomeric SMILES |
CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.